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Methyl 2,6-diphenylpyridine-4-carboxylate

Cat. No.: B12041240
M. Wt: 289.3 g/mol
InChI Key: JOOROBCJEYIHBD-UHFFFAOYSA-N
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Description

Significance of Substituted Pyridine (B92270) Derivatives in Organic and Materials Chemistry

Substituted pyridine derivatives are a cornerstone of modern chemistry, their versatile structures lending themselves to a vast array of applications. nih.govoist.jp In the realm of organic synthesis, the pyridine ring serves as a fundamental building block for the construction of more complex molecules. researchgate.net Its aromatic nature and the presence of a nitrogen atom allow for a wide range of chemical transformations, making it an invaluable synthon.

The influence of substituted pyridines extends significantly into materials chemistry. Their inherent electronic properties make them ideal candidates for the development of functional materials. For instance, they are integral components in the design of organic light-emitting diodes (OLEDs) and have been investigated for their potential in creating functional nanomaterials and as ligands in organometallic chemistry. nih.gov The ability to tune the electronic and photophysical properties of these molecules through the introduction of various substituents is a key driver of their utility in this field.

The Methyl 2,6-Diphenylpyridine-4-carboxylate Scaffold: A Focus for Advanced Academic Inquiry

Within the broad family of pyridine derivatives, the this compound scaffold has garnered attention for its specific structural and electronic characteristics. This compound, with the chemical formula C₁₉H₁₅NO₂, features a central pyridine ring flanked by two phenyl groups at the 2 and 6 positions, and a methyl carboxylate group at the 4 position. sigmaaldrich.com This unique arrangement of electron-donating and electron-withdrawing groups suggests a potential for interesting photophysical and electrochemical behaviors, making it a compelling subject for advanced academic study.

The Hantzsch pyridine synthesis, a classic multi-component reaction, provides a conceptual pathway to such structures. This method typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469) intermediate. sigmaaldrich.commdpi.com Subsequent oxidation, a crucial step driven by the stability gained through aromatization, yields the final pyridine product. sigmaaldrich.com While general, this synthetic strategy highlights a plausible and established route for accessing complex pyridine cores like that of this compound.

The exploration of such specifically substituted diphenylpyridine frameworks is driven by the quest for new molecules with tailored properties for applications ranging from medicinal chemistry to advanced materials science. The precise substitution pattern of this compound offers a unique platform for investigating structure-property relationships in this important class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO2 B12041240 Methyl 2,6-diphenylpyridine-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

methyl 2,6-diphenylpyridine-4-carboxylate

InChI

InChI=1S/C19H15NO2/c1-22-19(21)16-12-17(14-8-4-2-5-9-14)20-18(13-16)15-10-6-3-7-11-15/h2-13H,1H3

InChI Key

JOOROBCJEYIHBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Methyl 2,6 Diphenylpyridine 4 Carboxylate

Evolution of Synthetic Strategies for Pyridine (B92270) Carboxylates

The journey to modern pyridine carboxylate synthesis began with classical name reactions that established the fundamental principles of pyridine ring formation. The Hantzsch pyridine synthesis, first reported in 1881, remains a widely utilized multicomponent reaction. wikipedia.org It traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate (B1210297). wikipedia.orgresearchgate.net This reaction initially produces a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. wikipedia.orgresearchgate.net The driving force for this final oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org

Over the years, numerous modifications and improvements to the Hantzsch synthesis have been developed to enhance yields, broaden the substrate scope, and employ milder reaction conditions. These advancements include the use of various catalysts and alternative energy sources like microwave irradiation. wikipedia.org Beyond the Hantzsch synthesis, other classical methods for pyridine synthesis have also contributed to the toolkit of organic chemists, although many suffer from drawbacks such as harsh reaction conditions and limited regioselectivity. The continuous evolution of these strategies has paved the way for more efficient and sustainable approaches to pyridine carboxylates.

Contemporary Approaches to the Formation of the Methyl 2,6-Diphenylpyridine-4-carboxylate Core

Modern synthetic efforts toward this compound and its analogs focus on efficiency, atom economy, and control over the final molecular architecture. These approaches often build upon the foundational principles of classical methods while incorporating novel catalysts and reaction protocols.

Multicomponent Reaction Protocols for Pyridine Ring Construction

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their ability to construct complex molecules in a single step from three or more starting materials, thereby minimizing waste and simplifying purification processes. The Hantzsch synthesis is a prime example of an MCR and is a key strategy for assembling the 2,6-diphenylpyridine-4-carboxylate core. wikipedia.orgresearchgate.net

In a typical one-pot synthesis of a related compound, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate are reacted together. medchemexpress.com For the synthesis of this compound, the likely starting materials in a Hantzsch-type reaction would be benzaldehyde, a methyl benzoylacetate derivative, and an ammonia source. The reaction proceeds through the initial formation of a 1,4-dihydropyridine intermediate, which is then aromatized to the final pyridine product. One-pot protocols that combine the cyclization and aromatization steps are particularly attractive for their operational simplicity. wikipedia.org

Reactant 1Reactant 2Reactant 3ProductReaction Type
BenzaldehydeEthyl acetoacetateAmmonium acetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateHantzsch Synthesis
Aldehydeβ-Ketoester (2 equiv.)Ammonia/Ammonium Acetate1,4-DihydropyridineHantzsch Synthesis

Catalyst Systems and Reaction Conditions for Pyridine Derivative Synthesis

The efficiency and selectivity of pyridine synthesis are often heavily influenced by the choice of catalyst and reaction conditions. While classical Hantzsch reactions were often performed at high temperatures in organic solvents, contemporary methods employ a wide range of catalysts to facilitate the reaction under milder conditions.

For the synthesis of 1,4-dihydropyridines, a precursor to the final pyridine, various catalysts have been shown to be effective. For instance, p-toluenesulfonic acid (PTSA) has been used to catalyze the condensation of benzaldehyde, ethyl acetoacetate, and ammonium acetate under ultrasonic irradiation in aqueous micelles, achieving high yields. wikipedia.org The use of water as a solvent and the application of ultrasound represent greener alternatives to traditional methods. wikipedia.org Other catalysts, such as organocatalysts and metal-based catalysts, have also been explored to improve the efficiency of the Hantzsch reaction and related pyridine syntheses.

The subsequent aromatization of the 1,4-dihydropyridine intermediate is a crucial step. A variety of oxidizing agents can be employed for this purpose, including nitric acid, potassium permanganate, and ferric chloride. wikipedia.org The choice of oxidant and reaction conditions can be critical to avoid side reactions and ensure a high yield of the desired pyridine derivative. Modern protocols often favor milder and more selective oxidizing agents.

Catalyst/ReagentReaction ConditionsPurpose
p-Toluenesulfonic acid (PTSA)Ultrasonic irradiation, aqueous micellesCatalyzes the formation of 1,4-dihydropyridine
Ferric chloride, Manganese dioxide, Potassium permanganateVariesAromatization of 1,4-dihydropyridine
Nitric acid, Chromium trioxideVariesAromatization of 1,4-dihydropyridine

Esterification and Functionalization at the Carboxylate Position

The final step in the synthesis of this compound involves the formation of the methyl ester. If the Hantzsch reaction is carried out with a β-ketoacid or a different ester, a final esterification or transesterification step may be necessary.

The Fischer esterification is a classic method for converting a carboxylic acid to an ester by reacting it with an alcohol in the presence of a strong acid catalyst. This method, however, can be harsh and may not be suitable for sensitive substrates. Milder esterification methods are often preferred in contemporary synthesis.

Alternatively, if the synthesis yields the corresponding carboxylic acid (2,6-diphenylpyridine-4-carboxylic acid), it can be converted to the methyl ester through various methods. One common approach involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with methanol. Another mild method involves the use of coupling agents to facilitate the reaction between the carboxylic acid and methanol.

Regioselectivity and Stereochemical Control in Synthesis of Diphenylpyridine Analogs

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted diphenylpyridine analogs. In a modified Hantzsch synthesis where two different β-ketoesters are used, or when a β-ketoester and a β-ketoamide are employed, the control of which fragments form which part of the pyridine ring becomes a significant challenge.

The mechanism of the Hantzsch reaction involves the initial formation of two key intermediates: an enamine from one of the β-dicarbonyl compounds and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-dicarbonyl compound. The subsequent Michael addition of the enamine to the Knoevenagel product ultimately leads to the dihydropyridine (B1217469) ring. The relative rates of formation of these intermediates and their subsequent reaction can influence the regiochemical outcome.

For the synthesis of a specifically substituted 2,6-diphenylpyridine (B1197909) derivative, a careful choice of starting materials and reaction conditions is necessary to direct the desired bond formations. For instance, a stepwise approach, where one of the intermediates is pre-formed before the addition of the other components, can offer greater control over the regioselectivity compared to a one-pot multicomponent approach.

Mechanistic Elucidation of Synthetic Transformations Leading to the Compound

The mechanism of the Hantzsch pyridine synthesis has been the subject of extensive study. While several pathways have been proposed, it is generally accepted that the reaction proceeds through a series of condensation and cyclization steps. researchgate.net

The initial step is believed to be the formation of an enamine from one equivalent of the β-ketoester and ammonia. Concurrently, the aldehyde undergoes a Knoevenagel condensation with a second equivalent of the β-ketoester to form an α,β-unsaturated dicarbonyl compound. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. researchgate.net For Methyl 2,6-diphenylpyridine-4-carboxylate, both one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR techniques are employed for a complete assignment of its proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. The aromatic region would be particularly complex due to the presence of two phenyl rings and the substituted pyridine (B92270) core. Based on data for related compounds like 2,6-diphenylpyridine (B1197909), the protons on the phenyl groups would likely appear as multiplets in the range of δ 7.40-8.15 ppm. chemicalbook.com The protons on the pyridine ring are also expected in this downfield region. youtube.com Specifically, the protons at positions 3 and 5 of the pyridine ring would show characteristic chemical shifts.

The aliphatic portion of the spectrum would be simpler, featuring a singlet for the methyl ester (-OCH₃) protons. This signal is anticipated to appear upfield, typically around δ 3.5-4.0 ppm, due to the shielding effect of the neighboring oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl-H 7.40 - 8.15 Multiplet
Pyridine-H (positions 3, 5) ~ 8.0 - 8.5 Singlet or Doublet

Note: The predicted values are based on analogous structures and may vary based on solvent and experimental conditions. chemicalbook.comrsc.org

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the pyridine ring, the carbons of the phenyl substituents, and the methyl carbon of the ester group.

The carbonyl carbon is characteristically found at the downfield end of the spectrum, typically in the range of δ 165-175 ppm. The aromatic carbons of the pyridine and phenyl rings would resonate in the δ 120-160 ppm region. researchgate.net The carbon atoms of the pyridine ring directly attached to the nitrogen (C2 and C6) would be significantly influenced by its electronegativity. The methyl ester carbon is expected to appear in the aliphatic region, typically around δ 50-55 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 175
Aromatic (C-Ar, Pyridine) 120 - 160

Note: These are predicted ranges based on data from structurally similar compounds. researchgate.netrsc.org

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule, advanced 2D NMR techniques are invaluable. ipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be particularly useful.

COSY (¹H-¹H Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to delineate the spin systems within the phenyl rings and the pyridine core.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. ipb.pt This would be crucial for confirming the connectivity between the phenyl rings and the pyridine core, as well as the position of the methyl carboxylate group on the pyridine ring. For instance, a correlation between the methyl ester protons and the C4 carbon of the pyridine ring would confirm the substitution pattern.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of this compound would exhibit several key absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected in the region of 1720-1740 cm⁻¹. researchgate.net The aromatic C=C and C=N stretching vibrations of the pyridine and phenyl rings would likely appear in the 1450-1620 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic methyl group would appear just below 3000 cm⁻¹. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (methyl) Stretch 2850 - 2960
Carbonyl (C=O) Stretch 1720 - 1740
Aromatic C=C and C=N Stretch 1450 - 1620

Note: These predictions are based on typical ranges for the specified functional groups. researchgate.netresearchgate.netnist.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule and is used to assess its photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions due to the extensive conjugated system formed by the pyridine ring and the two phenyl substituents. These transitions typically result in strong absorption bands in the UV region. researchgate.net The presence of the nitrogen atom in the pyridine ring also allows for n → π* transitions, which are generally weaker and may appear as a shoulder on the more intense π → π* bands. researchgate.net The extended conjugation in this molecule is expected to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to simpler pyridine derivatives. researchgate.net The solvent polarity can also influence the position and intensity of these absorption bands.

Fluorescence and Luminescence Properties in Solution and Solid State

The investigation into the fluorescence and luminescence behavior of this compound in both solution and solid phases is crucial for understanding its potential applications in materials science. However, a review of available scientific literature and databases did not yield specific experimental data regarding the emission spectra, quantum yields, or luminescence lifetimes for this particular compound.

While many pyridine derivatives exhibit interesting photophysical properties, including dual-state emission, detailed quantitative data for this compound remains uncharacterized in published studies.

Table 1: Fluorescence Properties (Interactive Data Table)

Property Solution Solid State
Excitation Maxima (λex) Data not available Data not available
Emission Maxima (λem) Data not available Data not available
Quantum Yield (ΦF) Data not available Data not available

| Stokes Shift | Data not available | Data not available |

Analysis of Solvatochromic Effects on Electronic Transitions

Solvatochromism, the change in a substance's color with the polarity of the solvent, provides insight into the electronic structure and dipole moment changes of a molecule upon excitation. A thorough search for studies on the solvatochromic effects on the electronic absorption and emission spectra of this compound did not uncover any specific experimental results. Such a study would typically involve measuring the UV-Vis absorption and fluorescence spectra in a range of solvents with varying polarities to analyze the shifts in spectral bands. This information is not currently present in the accessible literature for this compound.

Single Crystal X-Ray Diffraction (SC-XRD) for Definitive Structural Determination

Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Despite the compound being commercially available, no public records of its single-crystal structure were found in crystallographic databases or the scientific literature. Therefore, a detailed analysis of its molecular geometry and crystal packing based on experimental SC-XRD data cannot be provided at this time.

Without an experimentally determined crystal structure, specific bond lengths, bond angles, and dihedral angles for this compound cannot be reported. While computational modeling could predict these parameters, experimentally verified data from SC-XRD is required for definitive structural elucidation.

The arrangement of molecules within a crystal lattice, including intermolecular interactions and unit cell dimensions, is determined through SC-XRD analysis. As no such data has been published for this compound, the details of its crystal packing, space group, and lattice parameters remain unknown.

Table 2: Crystal Data and Structure Refinement (Interactive Data Table)

Parameter Value
Empirical Formula C₁₉H₁₅NO₂
Formula Weight 289.33 g/mol
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

| Z | Data not available |

Compound Index

Table 3: List of Compounds Mentioned

Compound Name

Computational Chemistry and Theoretical Insights into Methyl 2,6 Diphenylpyridine 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic, molecular, and structural properties of molecules. mdpi.com

The first step in a computational study is typically geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. For a molecule like Methyl 2,6-diphenylpyridine-4-carboxylate, this process involves the systematic variation of bond lengths, bond angles, and dihedral angles to identify the most stable three-dimensional structure.

Conformational analysis is particularly important for this molecule due to the presence of rotatable single bonds connecting the two phenyl groups and the methyl carboxylate group to the central pyridine (B92270) ring. The rotation around these bonds gives rise to different conformers, each with a distinct energy level. DFT calculations can map out the potential energy surface associated with these rotations to identify the most stable conformer(s) and the energy barriers between them. The optimized geometry provides crucial information about the molecule's shape and steric hindrance, which are fundamental to its reactivity and interactions.

Table 1: Key Geometric Parameters Investigated in Geometry Optimization

ParameterDescriptionSignificance for this compound
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.Determines the strength and stability of the bonds within the pyridine ring, phenyl groups, and carboxylate moiety.
Bond Angles The angle formed between three connected atoms.Defines the overall shape and steric strain of the molecule.
Dihedral Angles The angle between two intersecting planes, defined by four atoms.Crucial for determining the orientation of the phenyl and carboxylate groups relative to the pyridine ring, defining the molecule's conformation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govbiomedres.us

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govbiomedres.us Conversely, a small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. biomedres.usresearchgate.net DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO is likely to be distributed over the electron-rich π-systems of the pyridine and phenyl rings, while the LUMO may be localized on the electron-withdrawing carboxylate group and the pyridine ring.

Table 2: Frontier Molecular Orbitals and Their Significance

OrbitalDescriptionChemical Significance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron; region of nucleophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron; region of electrophilic attack.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOAn indicator of molecular stability and reactivity. A large gap implies high stability. nih.gov

Global Reactivity Descriptors and Chemical Stability

Ionization Potential (I) is the minimum energy required to remove an electron from a molecule in its gaseous state. Electron Affinity (A) is the energy released when an electron is added to a molecule. Within the framework of DFT and according to Koopmans' theorem, these can be approximated by the negative of the HOMO and LUMO energies, respectively.

I ≈ -EHOMO

A ≈ -ELUMO

These values are fundamental for calculating other global reactivity descriptors. arxiv.org

These descriptors provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ) : Measures the power of an atom or molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity.

χ = (I + A) / 2

Chemical Potential (μ) : This is the negative of electronegativity and represents the "escaping tendency" of electrons from a system. arxiv.org

μ = -χ = -(I + A) / 2

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap. biomedres.us

η = (I - A) / 2

Chemical Softness (S) : This is the reciprocal of chemical hardness. A "soft" molecule has a small HOMO-LUMO gap and is more reactive. biomedres.us

S = 1 / η

A high chemical hardness and low chemical softness for this compound would imply high stability.

The global electrophilicity index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.net It quantifies the electrophilic nature of a molecule. researchgate.net It is calculated using the chemical potential and chemical hardness.

ω = μ2 / (2η)

A high electrophilicity index suggests that the molecule is a strong electrophile. researchgate.net For this compound, this index would indicate its propensity to react with nucleophiles.

Table 3: Global Reactivity Descriptors and Their Formulas

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Ability to attract electrons.
Chemical Potential (μ)μ = -(I + A) / 2Electron escaping tendency. arxiv.org
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. biomedres.us
Chemical Softness (S)S = 1 / ηMeasure of reactivity; reciprocal of hardness. biomedres.us
Electrophilicity Index (ω)ω = μ2 / (2η)Measure of the electrophilic nature of a molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Different potential values are represented by different colors: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating favorable sites for nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would likely reveal the most negative potential (red region) localized around the oxygen atoms of the carboxylate group and the nitrogen atom of the pyridine ring, due to the high electronegativity of these atoms. These sites would be the primary targets for electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings and the methyl group would exhibit a positive potential (blue or light green regions), making them potential sites for weak nucleophilic interactions. The aromatic rings themselves would present a complex landscape of electron density, influenced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylate group. Understanding these electrostatic potential distributions is crucial for predicting how the molecule interacts with other chemical species, including potential substrates or biological receptors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This method allows for the quantitative assessment of electron delocalization, hyperconjugative interactions, and charge transfer within the molecule.

In the case of this compound, NBO analysis would be instrumental in understanding the electronic interactions between the pyridine core, the two phenyl substituents, and the methyl carboxylate group. Key interactions would include the delocalization of π-electrons from the phenyl rings into the pyridine ring and vice versa. Furthermore, hyperconjugative interactions between the lone pairs of the oxygen atoms in the carboxylate group and the antibonding orbitals (σ* or π) of adjacent bonds would be quantified. The stabilization energies (E(2)) associated with these donor-acceptor interactions provide a measure of their significance. For instance, a significant E(2) value for the interaction between a lone pair on a carbonyl oxygen and a π orbital of the pyridine ring would indicate strong resonance stabilization. NBO analysis can also provide natural atomic charges, which offer a more refined picture of the charge distribution compared to other methods.

Illustrative NBO Analysis Data for a Similar Pyridine Carboxylate System:

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP (O1) π* (C2-C3) 15.8
LP (N1) π* (C2-C6) 25.4
π (C7-C12) π* (C2-N1) 5.2

(Note: This is a representative table based on typical values for analogous structures and not actual calculated data for this compound.)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Absorption Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. rsc.org It allows for the prediction of UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. rsc.org The calculated transition energies correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths provide an indication of the intensity of these transitions.

For this compound, TD-DFT calculations would likely be performed using a functional such as B3LYP or CAM-B3LYP with a suitable basis set. The calculations would predict the primary electronic transitions, which are expected to be of π-π* character, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the diphenylpyridine moiety. The positions of the phenyl groups and the carboxylate group will influence the energy of these transitions and, consequently, the color and photophysical properties of the compound. The results of TD-DFT calculations are crucial for designing molecules with specific light-absorbing properties for applications in areas like organic electronics and photovoltaics. rsc.org

Illustrative TD-DFT Data for a Diphenylpyridine Analog:

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
HOMO -> LUMO 3.85 322 0.75
HOMO-1 -> LUMO 4.12 301 0.12
HOMO -> LUMO+1 4.55 272 0.08

(Note: This is a representative table based on typical values for analogous structures and not actual calculated data for this compound.)

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters that determine a molecule's NLO response are its dipole moment, polarizability, and hyperpolarizability.

The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule. A large β value is a prerequisite for a material to exhibit significant second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency. DFT calculations can provide a reliable estimate of the components of the β tensor and the total hyperpolarizability (β_tot). For molecules like this compound, the presence of both electron-donating (phenyl groups) and electron-withdrawing (carboxylate group attached to the pyridine ring) moieties can lead to significant intramolecular charge transfer upon excitation, which is a key factor for enhancing the first hyperpolarizability.

Illustrative NLO Properties for a Substituted Pyridine:

Property Calculated Value
Dipole Moment (μ) 3.5 D
Mean Polarizability (α) 35 x 10⁻²⁴ esu
First Hyperpolarizability (β_tot) 15 x 10⁻³⁰ esu

(Note: This is a representative table based on typical values for analogous structures and not actual calculated data for this compound.)

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in Self-Assembly

While Methyl 2,6-diphenylpyridine-4-carboxylate lacks strong hydrogen bond donors like hydroxyl (-OH) or amine (-NH) groups, it participates in self-assembly through weaker, yet significant, hydrogen bonds. The ester's carbonyl oxygen and the pyridine (B92270) ring's nitrogen atom act as hydrogen bond acceptors. These can interact with weak C-H donors from neighboring molecules, leading to the formation of C-H···O and C-H···N hydrogen bonds.

These interactions, although individually weak, collectively contribute to the stability of the crystal lattice. In related heterocyclic compounds, such as certain tetrahydropyridine (B1245486) derivatives, similar C-H···O interactions are crucial for stabilizing the three-dimensional molecular assembly. researchgate.net The self-assembly process, driven by these directional hydrogen bonds, can lead to the formation of specific, repeating supramolecular synthons, which are reliable patterns of intermolecular interactions. researchgate.netresearchgate.net The formation of these networks is a key factor in the controlled organization of molecules into larger, functional architectures. rsc.orgmdpi.com

Table 1: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType of InteractionRole in Self-Assembly
Aromatic C-HCarbonyl Oxygen (O=C)C-H···ODimer formation, chain propagation
Aliphatic C-H (methyl)Carbonyl Oxygen (O=C)C-H···OStabilization of packing
Aromatic C-HPyridine Nitrogen (N)C-H···NLinking molecular units

Aromatic Interactions: Investigation of π-Stacking and C-H···π Interactions

The structure of this compound is rich in aromatic systems, containing two phenyl rings and a central pyridine ring. This abundance of π-electron clouds makes aromatic interactions, specifically π–π stacking and C-H···π interactions, fundamental to its supramolecular structure.

π–π Stacking: This interaction occurs between the electron-rich faces of adjacent aromatic rings. It can manifest in various geometries, including face-to-face or offset (parallel-displaced) arrangements. These interactions are critical in the crystal packing of many aromatic compounds, helping to minimize repulsion and maximize van der Waals forces. In related diphenylpyridyl complexes, π-π stacking contributes significantly to the formation of self-assembled structures. researchgate.netmdpi.com

C-H···π Interactions: This is a type of hydrogen bond where a C-H bond acts as the donor and the π-system of an aromatic ring acts as the acceptor. scielo.org.mx In the crystal structure of related triphenylpyridine molecules, C-H···π interactions have been observed to link molecules into a three-dimensional network. nih.gov For this compound, C-H groups from the phenyl rings of one molecule can interact with the aromatic faces of a neighboring molecule, further reinforcing the supramolecular assembly.

These aromatic interactions, often working in concert with hydrogen bonds, create a robust and well-defined three-dimensional architecture. nih.gov

Analysis of Intermolecular Contacts using Advanced Tools (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient (RDG) Analysis, Noncovalent Interaction (NCI) Plots)

To visualize and quantify the complex network of intermolecular forces, advanced computational tools are employed.

Table 2: Typical Contributions of Intermolecular Contacts for Phenylpyridine-type Compounds from Hirshfeld Surface Analysis

Contact TypeTypical Percentage ContributionDescription
H···H~45-75%Represents the largest contribution to the surface, indicating the prevalence of van der Waals forces. nih.govresearchgate.net
C···H / H···C~20-40%Characteristic of C-H···π interactions and general van der Waals contacts. nih.govgazi.edu.tr
O···H / H···O~5-10%Indicates the presence of C-H···O hydrogen bonds. nih.gov
N···H / H···N~5%Points to C-H···N interactions involving the pyridine ring. gazi.edu.tr

Reduced Density Gradient (RDG) and Noncovalent Interaction (NCI) Plots: These techniques analyze the electron density (ρ) and its gradient to visualize non-covalent interactions in real-space. researchgate.netscispace.com The resulting plots use a color scale to differentiate interaction types. Large, green-colored surfaces typically indicate weak, delocalized van der Waals and π-stacking interactions between the aromatic rings. researchgate.netresearchgate.net Small, blue-colored discs or surfaces signify stronger, attractive interactions like hydrogen bonds, while red areas denote repulsive steric clashes. researchgate.net For this compound, RDG analysis would be expected to reveal significant green isosurfaces between the phenyl and pyridine rings, confirming π-stacking, alongside smaller blue or blue-green regions corresponding to C-H···O interactions. scielo.org.mx

Host-Guest Chemistry and Inclusion Compound Formation

Host-guest chemistry involves the formation of complexes where a larger 'host' molecule encapsulates a smaller 'guest' molecule. The ability of a molecule to act as a host is determined by its size, shape, and the presence of binding sites. Pyridine-containing ligands are frequently used to construct elaborate cage-like host structures. nih.govresearchgate.net

While specific studies detailing the host-guest chemistry of this compound are not widely documented, its molecular architecture suggests potential. The two phenyl rings could form a cleft or cavity capable of binding small guest molecules. The binding would be driven by a combination of van der Waals forces, C-H···π interactions from the guest, and π-stacking with the host's aromatic rings. The formation of such inclusion compounds often depends on a precise match in size, shape, and chemical complementarity between the host and guest. mdpi.commdpi.com The study of how different guest molecules might fit into porous structures formed by the self-assembly of host molecules is a key area of supramolecular chemistry. rsc.org

Supramolecular Polymerization and Self-Assembly of Diphenylpyridine Architectures

Supramolecular polymerization is the process by which monomeric units associate through reversible, non-covalent interactions to form one-dimensional, polymer-like chains or more complex assemblies. rsc.org The directional and specific nature of interactions like hydrogen bonding and π-stacking makes them ideal for driving these processes. researchgate.net

For diphenylpyridine-based molecules, self-assembly into ordered architectures is a well-established phenomenon. ornl.gov The process is often initiated by the evaporation of a solvent, which allows the weaker intermolecular forces to become dominant, leading to aggregation and ordering. nih.gov The interplay between C-H···O hydrogen bonds and π-stacking interactions in this compound can direct the molecules to align in a head-to-tail or other ordered fashion, resulting in the growth of one-dimensional supramolecular chains. The specific architecture formed depends on a delicate balance of these non-covalent forces, solvent conditions, and temperature. rsc.orgnih.gov The resulting self-assembled structures can range from simple chains to intricate 3D networks. wur.nl

Crystal Engineering and Solid State Materials Design

Rational Design Principles for Crystalline Solids Containing Pyridine (B92270) Carboxylates

The rational design of crystalline solids containing pyridine carboxylates is a cornerstone of crystal engineering, aiming to control the assembly of molecules to form materials with desired physical and chemical properties. This design process heavily relies on the strategic use of intermolecular interactions, with hydrogen bonds being a primary tool for directing molecular organization in the solid state. scispace.comworktribe.com

A key principle in the design of multi-component crystals, such as co-crystals, is the utilization of supramolecular synthons. scispace.com These are structural units within a crystal in which molecules are held together by non-covalent interactions. For pyridine carboxylates, the most common and robust supramolecular synthon is the carboxylic acid···pyridine interaction. acs.orgnih.gov The predictability of this synthon makes it a valuable tool for crystal engineers.

The formation of either a co-crystal (neutral components) or a molecular salt (ionic components) can often be predicted by the ΔpKa rule. worktribe.comresearchgate.net This rule states that the difference between the pKa of the acidic group (carboxylic acid) and the basic group (pyridine) can indicate whether a proton transfer will occur. A ΔpKa value above 3 generally favors the formation of a molecular salt (COO⁻⋯H–N⁺pyr), while a value below 0 typically results in a co-crystal (COO–H⋯Npyr). worktribe.comresearchgate.net The intermediate range between 0 and 3 can be less predictable, with a tendency to form molecular salts. worktribe.com

The presence of other functional groups on the pyridine or carboxylate molecules can introduce competing interactions and lead to the formation of different supramolecular architectures. scispace.comnih.gov These competing synthons can sometimes disrupt the expected carboxylic acid-pyridine interaction, leading to more complex crystal structures. acs.org

Control over Molecular Arrangement and Crystal Packing in the Solid State

The precise control over the arrangement of molecules in a crystal is fundamental to tailoring the material's properties. In pyridine carboxylate systems, this control is primarily exerted through the strategic placement of functional groups that can participate in various non-covalent interactions.

Hydrogen bonds are the most significant interactions for controlling molecular arrangement. scispace.com The strong and directional nature of hydrogen bonds, such as the O–H⋯N bond between a carboxylic acid and a pyridine nitrogen, is a powerful tool for assembling molecules into predictable patterns like chains, layers, or more complex networks. scispace.comsigmaaldrich.com

Beyond the primary carboxylic acid-pyridine synthon, other weaker interactions play a crucial role in the fine-tuning of the crystal packing. These include:

π–π stacking interactions: The aromatic rings of the pyridine and any phenyl substituents can interact through π–π stacking, which helps to organize the molecules into columns or layers. nih.gov

Halogen bonding: If halogen substituents are present, they can act as electrophilic caps (B75204) and participate in halogen bonds, providing another directional interaction for controlling the crystal packing.

The interplay of these various interactions determines the final crystal structure. By understanding the relative strengths and geometric preferences of these interactions, crystal engineers can design molecules that self-assemble into desired architectures.

Formation and Characterization of Co-crystals and Multi-Component Crystalline Materials

Co-crystals are crystalline solids that consist of two or more different neutral molecules in a stoichiometric ratio. scispace.com The formation of co-crystals of pyridine carboxylates with other molecules, known as co-formers, is a widely used strategy to modify the physicochemical properties of the parent compound without altering its covalent structure.

The formation of co-crystals is typically achieved through various crystallization techniques, including slow evaporation from solution, grinding (mechanochemistry), and slurry crystallization. sigmaaldrich.com The choice of solvent can also play a critical role in determining the outcome of a co-crystallization experiment, sometimes leading to the formation of different polymorphic forms or solvates. acs.orgnih.gov

The characterization of these multi-component materials is crucial to confirm their formation and to understand their structure. The primary technique used for this is single-crystal X-ray diffraction (SCXRD) , which provides the definitive three-dimensional arrangement of atoms in the crystal. scispace.com Other important characterization techniques include:

Powder X-ray diffraction (PXRD): Used to identify the crystalline phase and to check for the presence of multiple crystalline forms.

Thermal analysis (DSC, TGA): Provides information on melting points, phase transitions, and thermal stability.

Spectroscopy (FTIR, Raman): Can detect changes in vibrational modes upon the formation of new intermolecular interactions, such as the shift in the C=O stretching frequency of a carboxylic acid upon hydrogen bonding. sigmaaldrich.com

A key indicator for distinguishing between a co-crystal and a salt in pyridine-carboxylate systems is the analysis of bond lengths and angles from SCXRD data. For instance, the C–N–C bond angle within the pyridine ring is typically around 117–118° in a neutral pyridine (co-crystal), whereas it widens to 120–122° upon protonation to form a pyridinium (B92312) cation (salt). scispace.com Similarly, the C-O bond lengths in the carboxylate group can indicate whether it is protonated or deprotonated. scispace.com

Polymorphism and Pseudopolymorphism Studies in Pyridine Carboxylate Systems

Polymorphism is the ability of a solid material to exist in more than one crystalline form. acs.orgacs.org Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. matrixscientific.com

The study of polymorphism in pyridine carboxylate systems is important because the existence of multiple crystal forms can have significant implications for applications, for example, in the pharmaceutical industry. The competition between different robust supramolecular synthons is a common cause of polymorphism. acs.orgnih.gov For instance, a pyridine dicarboxylic acid might form a polymorph where the carboxylic acid groups form dimers with each other, and another polymorph where the carboxylic acid interacts with the pyridine nitrogen. acs.orgnih.gov

The formation of a particular polymorph can be influenced by various factors, including:

Solvent of crystallization: Different solvents can favor the nucleation and growth of different crystal forms. acs.org

Temperature and pressure: These thermodynamic parameters can affect the relative stability of different polymorphs.

Rate of crystallization: Rapid or slow crystallization can lead to the formation of metastable or stable polymorphs, respectively.

The characterization of polymorphs and pseudopolymorphs involves a combination of techniques, with PXRD being a primary tool for distinguishing between different crystalline forms. Thermal analysis and spectroscopy are also used to identify and characterize the different solid-state forms.

Advanced Functional Applications in Chemical Research

Molecular Sensors and Probes for Monitoring Chemical Processes

The pyridine (B92270) ring is a well-established component in the design of fluorescent sensors due to its electron-accepting nature and its ability to have its photophysical properties modulated by external stimuli. mdpi.comubc.ca

Though not specifically documented for Methyl 2,6-diphenylpyridine-4-carboxylate, related pyridine-containing conjugated polymers have demonstrated utility as highly selective and sensitive sensors for metal ions. rsc.org The fluorescence of such systems can be significantly altered upon binding to a target analyte. For instance, polymer sensors with meta-substituted pyridine units show a dramatic decrease in fluorescence intensity upon interaction with palladium ions. rsc.org

It is conceivable that the fluorescence of this compound could be sensitive to changes in its microenvironment, such as viscosity or polarity, which are characteristic of polymerization processes. As a monomer unit converts to a polymer, the restricted molecular motion could lead to changes in fluorescence emission, a phenomenon that could be harnessed for real-time monitoring of the reaction progress.

The design of fluorescent sensors often relies on creating molecules with donor-acceptor (D-A) architectures to facilitate photophysical processes like Intramolecular Charge Transfer (ICT). researchgate.net In the case of this compound, the electron-rich phenyl groups can act as donors, while the electron-deficient pyridine ring, further influenced by the methyl carboxylate group, serves as the acceptor.

Key design principles applicable to this compound include:

Intramolecular Charge Transfer (ICT): The electronic transition from the donor (phenyl rings) to the acceptor (pyridine core) is sensitive to the environment. Changes in solvent polarity or binding events can stabilize or destabilize the charge-separated excited state, leading to shifts in emission wavelength and intensity. researchgate.net

Analyte Interaction: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group provide potential binding sites for metal ions or protons. ubc.ca Coordination to these sites can significantly perturb the electronic structure of the molecule, leading to a detectable change in its fluorescent properties. For example, protonation of the pyridine nitrogen typically enhances its electron-accepting character, which can cause a red-shift in the emission spectrum. ubc.ca

The table below summarizes the photophysical properties of some related pyridine-based fluorescent compounds, illustrating the range of absorption and emission characteristics achievable with this class of molecules.

Compound TypeAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Key Feature
Pyridine-Carbazole Acrylonitrile378 - 396~490 - 585Donor-acceptor structure with tunable emission based on substituents. mdpi.com
2-Alkoxy-3-cyanopyridine265 - 379385 - 487Exhibits solid-state emission and ICT characteristics. researchgate.net
Pyridine-containing Conjugated PolymerNot specifiedNot specifiedFluorescence quenching used for selective Pd²⁺ detection. rsc.org

This table presents data for related pyridine derivatives to illustrate general principles, as specific data for this compound is not available.

Optoelectronic Materials Research and Organic Emitters

Pyridine derivatives are crucial components in materials for organic electronics, serving as electron transport layers or as emissive components in Organic Light-Emitting Diodes (OLEDs). mdpi.comchim.it The 2,6-diphenylpyridine (B1197909) scaffold is particularly noted for its rigidity and strong emission potential.

The photophysical properties of materials based on pyridine carboxylates can be systematically tuned. The emission color and efficiency can be modified through several strategies:

Substitution: Attaching electron-donating or electron-withdrawing groups to the phenyl rings would alter the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby tuning the emission wavelength. mdpi.com

Coordination: The pyridine-4-carboxylate moiety can act as a ligand, forming metal-organic complexes. The choice of metal ion can introduce new electronic transitions (e.g., metal-to-ligand charge transfer) and influence the emission properties, including inducing phosphorescence. ubc.ca

Planarization: Chemical modifications that lead to a more planar and rigid molecular structure can enhance fluorescence quantum yields by minimizing vibrational energy loss. ubc.ca

The following table shows how chemical modifications affect the HOMO-LUMO gap and emission in related organic molecules, a principle that would apply to derivatives of this compound.

ModificationEffect on HOMO/LUMOResulting Property Change
Adding electron-withdrawing groupsLowers LUMO energyRed-shift in absorption/emission. mdpi.com
Adding electron-donating groupsRaises HOMO energyRed-shift in absorption/emission.
Increasing π-conjugationDecreases HOMO-LUMO gapRed-shift in absorption/emission. acs.org
Metal CoordinationIntroduces new orbitalsPotential for new emission bands and phosphorescence. ubc.ca

This table illustrates general design principles for tuning photophysical properties in conjugated organic molecules.

Investigation of Catalytic and Co-Initiation Roles in Chemical Reactions

Pyridine and its derivatives are widely used as ligands in transition-metal catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers, stabilizing them and modulating their reactivity. chim.itunimi.it

The structure of this compound suggests it could serve as a ligand in catalytic systems. The pyridine nitrogen is a primary coordination site, while the bulky phenyl groups could provide a specific steric environment around a metal center, potentially influencing the selectivity of a catalytic reaction. Furthermore, the carboxylate group offers an additional coordination point, allowing the molecule to act as a bidentate ligand.

While no specific catalytic applications for this compound have been reported, related pyridine-4-carboxylic acid derivatives are synthesized via catalytic carboxylation reactions, highlighting the interaction of this class of compounds with catalytic metal centers like copper and nickel. chemistryviews.orgresearchgate.net The preparation of pyridine-4-carboxylic acid itself can be achieved through the catalytic reduction of precursors, demonstrating the compatibility of the pyridine carboxylate scaffold with catalytic hydrogenation conditions. researchgate.net Metal complexes featuring pyridine-containing macrocyclic ligands have shown effectiveness in various catalytic transformations, underscoring the potential of the pyridine moiety to support active catalytic species. unimi.it

Intermediates for Complex Molecular Architectures and Functional Materials

This compound serves as a pivotal intermediate in the synthesis of more complex molecular structures and functional materials. Its utility stems from the versatile reactivity of the ester group, which can be readily transformed into other functional moieties, and the inherent structural properties of the 2,6-diphenylpyridine core. This scaffold provides rigidity, potential for luminescence, and specific coordination geometries, making it an attractive building block in materials science and supramolecular chemistry.

The primary role of this compound as an intermediate is realized through its conversion to the corresponding carboxylic acid, 2,6-diphenylpyridine-4-carboxylic acid. This hydrolysis step creates a versatile carboxylic acid functional group that can participate in a wide array of subsequent reactions. This acid derivative acts as a highly valuable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). While specific research on 2,6-diphenylpyridine-4-carboxylic acid is not extensively documented, the principles of its application can be understood from the well-established chemistry of analogous pyridine carboxylic acids. For instance, related compounds like pyridine-2,6-dicarboxylic acid and 4-hydroxypyridine-2,6-dicarboxylic acid are extensively used to create complex, multi-dimensional structures with metal ions such as Zn(II), Nd(III), and Bi(III). rsc.orguzh.chrsc.org These materials exhibit diverse topologies and are investigated for various applications.

Furthermore, the carboxylic acid derived from this compound is a prime candidate for the synthesis of advanced polyamides. Polyamides derived from pyridine-containing dicarboxylic acids are known for their thermal stability and specific material properties. nih.gov The general synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by polycondensation with various diamines. researchgate.netmdpi.com This process allows for the integration of the rigid and potentially photoactive diphenylpyridine unit into a polymer backbone, leading to materials with tailored thermal and mechanical properties.

The conversion of the ester to an amide functionality is another key application. Direct amidation of esters or the more common two-step process involving hydrolysis to the acid followed by amide coupling opens pathways to a vast library of amide derivatives. nih.gov These amides are not only final products but can also serve as larger, more complex building blocks for supramolecular assemblies, hydrogen-bonded networks, and biologically active molecules. The synthesis of such amides typically involves coupling agents to facilitate the reaction between the carboxylic acid and a primary or secondary amine. nih.gov

Below are data tables summarizing the key transformations that establish this compound as a versatile intermediate.

Table 1: Key Synthetic Transformations of this compound as an Intermediate

Starting MaterialTransformationReagents/ConditionsIntermediate/ProductApplication Area
This compoundHydrolysisBase (e.g., NaOH or KOH), followed by acid workup2,6-diphenylpyridine-4-carboxylic acidPrecursor for MOFs, Polyamides, Coordination Polymers
2,6-diphenylpyridine-4-carboxylic acidEsterificationAlcohol, Acid catalystEster DerivativesFine chemical synthesis, Protecting group
2,6-diphenylpyridine-4-carboxylic acidAmidationAmine, Coupling agent (e.g., HBTU, DCC)Amide DerivativesSupramolecular chemistry, Functional polymers, Bioactive molecules
2,6-diphenylpyridine-4-carboxylic acidCoordinationMetal Salts (e.g., Zn(II), Cu(II), Ln(III))Metal-Organic Frameworks / Coordination PolymersGas storage, Catalysis, Luminescent materials
2,6-diphenylpyridine-4-carboxylic acidPolymerizationDiamine (via acid chloride)PolyamidesHigh-performance materials, Engineering plastics

Table 2: Potential Functional Materials Derived from this compound

Material ClassSynthetic PrecursorKey Structural FeaturePotential Application
Coordination Polymers / MOFs 2,6-diphenylpyridine-4-carboxylic acidPyridine-N and Carboxylate-O coordination sitesGas separation, heterogeneous catalysis, chemical sensing, luminescence
Aromatic Polyamides 2,6-diphenylpyridine-4-carboxylic acidRigid diphenylpyridine unit in polymer backboneHigh-temperature resistant plastics, advanced fibers
Supramolecular Assemblies Amide derivatives of 2,6-diphenylpyridine-4-carboxylic acidHydrogen bonding, π-π stacking interactionsGels, liquid crystals, molecular recognition systems

Derivatization Strategies and Chemical Transformations of Methyl 2,6 Diphenylpyridine 4 Carboxylate

The chemical scaffold of methyl 2,6-diphenylpyridine-4-carboxylate offers multiple sites for structural modification, enabling the synthesis of a diverse range of derivatives. These modifications can be strategically employed to fine-tune the molecule's physical, chemical, and electronic properties. The primary sites for derivatization include the ester group at the C-4 position, the electron-deficient pyridine (B92270) core, and the peripheral phenyl rings at the C-2 and C-6 positions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2,6-diphenylpyridine-4-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, substituted pyridine derivatives can be prepared using organopalladium catalysts and copper(I) iodide as a co-catalyst, with aryl halides as coupling partners. Reaction optimization includes tuning solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reactants to maximize yield. Monitoring via TLC and purification by column chromatography are standard .
  • Key Data : For analogous compounds, coupling reactions yield products with IR absorption at ~2215 cm⁻¹ (C≡C stretch) and 1720–1755 cm⁻¹ (ester C=O). NMR δ values for methyl ester protons typically appear at ~4.05 ppm (singlet) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • ¹H NMR : Signals for aromatic protons (6.5–8.5 ppm) and ester methyl groups (~3.8–4.1 ppm) confirm substitution patterns.
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (C=C aromatic) validate functional groups.
  • Elemental Analysis : Matches calculated C, H, N percentages to confirm purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow general laboratory safety guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in a cool, dry place away from ignition sources (per NFPA guidelines).
  • Dispose of waste via approved chemical waste protocols .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and torsion angles. For example, SCXRD of related tetrahydropyridine derivatives revealed dihedral angles between phenyl rings and the pyridine core (e.g., −173.38° to 179.45°), confirming steric effects .
  • Data Example : A study on ethyl 4-anilino-2,6-bis(4-chlorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate reported a mean C–C bond length of 0.007 Å and R factor = 0.070, demonstrating high precision .

Q. What computational methods predict the electronic properties of this compound for materials science applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. For example, electron-withdrawing ester groups lower the LUMO energy, enhancing potential as an electron-transport material in OLEDs. Software like Gaussian or ORCA is used for simulations .

Q. How do competing reaction pathways affect regioselectivity in the synthesis of substituted analogs?

  • Methodological Answer : Competing pathways (e.g., homocoupling vs. cross-coupling) are minimized by:

  • Using Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., PPh₃) to stabilize intermediates.
  • Optimizing copper(I) iodide concentration to suppress Glaser-type homocoupling.
  • Kinetic monitoring via in situ IR or GC-MS to identify side products .

Q. How can researchers reconcile contradictory spectral data across studies?

  • Methodological Answer :

  • NMR Discrepancies : Ensure deuterated solvent consistency (e.g., CDCl₃ vs. DMSO-d₆) and calibrate spectrometers using TMS.
  • IR Variability : Compare KBr pellet vs. ATR techniques; moisture contamination can shift C=O stretches.
  • Crystallographic Validation : Cross-check SCXRD data with computational models (e.g., Mercury CSD) .

Q. What mechanistic insights explain the role of copper(I) iodide in coupling reactions?

  • Methodological Answer : Copper(I) iodide facilitates transmetallation in Sonogashira-type couplings by transferring the alkyne moiety from copper to palladium. Mechanistic studies using kinetic isotope effects (KIE) or ESI-MS can track intermediate formation. For example, a slower reaction rate with deuterated alkynes supports a rate-determining transmetallation step .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.